N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Asymmetric Alkynylation of Cyclic Imines : Research led by Ren, Wang, and Liu (2014) developed a method for asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, facilitating the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren, Wang, & Liu, 2014).
Catalytic Enantioselective Reactions : Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and enantioselectivities (Munck et al., 2017).
Formation of Novel Polycyclic Systems : Ukhin et al. (2011) synthesized novel fused pentacyclic systems involving dibenzo[b,f][1,4]oxazepines, expanding the potential applications of these compounds in complex molecule construction (Ukhin et al., 2011).
Potential Biological Applications
Carbonic Anhydrase Inhibitors : A study by Sapegin et al. (2018) highlighted the synthesis of [1,4]oxazepine-based primary sulfonamides, showing strong inhibition of human carbonic anhydrases, suggesting potential therapeutic applications (Sapegin et al., 2018).
Antimalarial and Antiproliferative Agents : El-Gilil (2019) synthesized N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating significant cytotoxic activity against human cell lines, indicating potential as antimicrobial and antiproliferative agents (El-Gilil, 2019).
Chemical Properties and Applications
Photophysical Properties : Petrovskii et al. (2017) examined the synthesis and photophysical properties of certain dibenzo[b,f][1,4]oxazepine derivatives, revealing strong blue emission in dichloromethane, which could have implications in materials science (Petrovskii et al., 2017).
Divergent Synthesis Approaches : Meng et al. (2020) developed a regioselective method for the synthesis of dibenzo[b,f][1,4]oxazepine derivatives, showcasing the versatility of these compounds in synthetic chemistry (Meng et al., 2020).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11(2)25(22,23)19-13-6-8-16-14(10-13)18(21)20(4)15-9-12(3)5-7-17(15)24-16/h5-11,19H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXYHXHRSXAXBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C(C)C)C(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.